4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene

Catalog No.
S6581878
CAS No.
2379322-32-2
M.F
C15H15BrO2
M. Wt
307.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene

CAS Number

2379322-32-2

Product Name

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene

IUPAC Name

1-bromo-2-(methoxymethyl)-4-phenylmethoxybenzene

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

InChI

InChI=1S/C15H15BrO2/c1-17-11-13-9-14(7-8-15(13)16)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

NYRVXMOVOBCZGH-UHFFFAOYSA-N

SMILES

COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br

Canonical SMILES

COCC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br

The exact mass of the compound 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene is 306.02554 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Potential Precursor for Suzuki-Miyaura Coupling: The presence of a bromine atom at the 1 position suggests 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene could be a precursor for Suzuki-Miyaura Coupling. This powerful coupling reaction allows the formation of carbon-carbon bonds between an organic boronic acid and a substrate containing a halogen atom like bromine. A study published in the National Institutes of Health's PMC database describes the conversion of a similar compound, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, to aromatic boronic acid derivatives []. These derivatives were then used as intermediates to synthesize novel bioactive compounds through Suzuki-Miyaura Coupling [].

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and a methoxymethyl group. Its molecular formula is C15H15BrO2C_{15}H_{15}BrO_2 and it has a molecular weight of 293.16 g/mol. The structure of this compound allows for various

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through SN2S_N2 or SN1S_N1 mechanisms, depending on the reaction conditions and the nature of the nucleophile.
  • Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The compound can undergo reduction to remove the bromine atom or convert the benzyloxy group into a hydroxyl group .

While specific biological activity data for 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene is limited, compounds containing benzyloxy and bromo substituents often exhibit significant interactions with biological systems. They may influence various cellular processes through enzyme interactions or receptor modulation due to their structural similarity to biologically active molecules. The compound's ability to undergo reactions at the benzylic position suggests potential biological implications, particularly in drug development .

The synthesis of 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene typically involves multiple steps:

  • Bromination: Starting from 4-methoxymethylphenol, bromination is performed to introduce the bromine atom at the desired position.
  • Benzyloxy Protection: The hydroxyl group of the brominated intermediate is protected by converting it into a benzyloxy group using benzyl chloride in the presence of a base.
  • Final Product Formation: The resulting compound undergoes further reactions as necessary to achieve the final product .

4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: The compound is used in developing advanced materials with specific properties, such as polymers and resins.
  • Pharmaceuticals: It is explored for potential use in drug development and medicinal chemistry due to its reactive functional groups .

Interaction studies involving 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential biological pathways and mechanisms of action. For instance, its benzylic position may allow it to participate in enzyme-catalyzed reactions or binding interactions with biomolecules, influencing pharmacological properties .

Several compounds share structural similarities with 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene. Here are some notable examples:

Compound NameStructureUnique Features
1-Benzyloxy-4-bromo-2-tert-butyl-benzeneStructureContains a tert-butyl group instead of methoxymethyl; used in materials science.
4-Bromo-2-methoxybenzyl alcoholStructureLacks the benzyloxy group; used in pharmaceutical applications.
1-Bromo-2-methoxybenzeneStructureSimpler structure; serves as a precursor for various organic syntheses.

These compounds highlight the uniqueness of 4-(Benzyloxy)-1-bromo-2-(methoxymethyl)benzene due to its combination of functional groups, which allows for diverse reactivity and applications in organic synthesis and medicinal chemistry .

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

306.02554 g/mol

Monoisotopic Mass

306.02554 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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